Thalidomide-5'-C7-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-11-5-3-1-2-4-6-13-7-8-14-15(12-13)20(27)22(19(14)26)16-9-10-17(24)21-18(16)25/h7-8,12,16,23H,1-6,9-11H2,(H,21,24,25) |
InChI Key |
HNOCSDWAFFOVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCCO |
Origin of Product |
United States |
A New Chapter for Thalidomide Derivatives in Research
Thalidomide (B1683933), a drug with a complex and tragic history, has been repurposed in modern biomedical research due to its unique molecular mechanism of action. nih.gov The discovery that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function by binding to the E3 ubiquitin ligase cereblon (CRBN) has opened up new avenues for therapeutic intervention and basic research. nih.govnih.gov This binding event redirects the ubiquitin-proteasome system to degrade specific target proteins, a process that can be harnessed to eliminate disease-causing proteins. researchgate.netcrimsonpublishers.com
This mechanism forms the basis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its degradation. researchgate.netnih.gov Thalidomide and its derivatives serve as the E3 ligase-recruiting component in many of these PROTACs. researchgate.net The contemporary significance of these derivatives lies in their ability to be chemically modified and incorporated into these larger chimeric molecules, enabling the targeted degradation of a wide array of proteins, including those previously considered "undruggable". nih.gov
The Imperative for Rational Design and Functionalization
The development of effective and specific PROTACs hinges on the rational design and functionalization of their constituent parts, including the thalidomide-based CRBN-binding motif. The linker component, which connects the thalidomide (B1683933) analog to the ligand for the target protein, is a critical determinant of the PROTAC's efficacy and selectivity. The length, composition, and attachment point of the linker can significantly influence the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is essential for efficient ubiquitination and subsequent degradation.
It is through the strategic functionalization of the thalidomide scaffold that researchers can introduce linkers of varying lengths and chemical properties. This allows for the systematic optimization of PROTACs for different target proteins. The goal of this rational design is to create molecules with improved potency, selectivity, and cellular permeability, thereby enhancing their utility as research tools and potential therapeutic agents.
Defining Thalidomide 5 C7 Oh As a Key Research Tool
Synthetic Routes to Hydroxylated Thalidomide Intermediates at the 5' Position
The foundational step in synthesizing this compound is the introduction of a hydroxyl group at the 5-position of the thalidomide's phthalimide (B116566) ring, yielding 5-hydroxythalidomide (B1239145). This intermediate is a known metabolite of thalidomide. embopress.orgnih.gov Synthetic approaches to this key intermediate often begin with a suitably substituted phthalic anhydride (B1165640) or its precursor.
One common strategy involves a multi-step sequence starting from a commercially available substituted phthalic anhydride. For instance, 4-nitrophthalic anhydride can be used as a starting material. The synthesis proceeds through the formation of the N-phthaloyl-glutamic acid intermediate, followed by cyclization of the glutarimide (B196013) ring. The nitro group is then reduced to an amine, which can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
A reported de novo synthesis of 5'-hydroxythalidomide, where the hydroxylation is on the glutarimide ring, employs a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. nih.gov This is reacted with 4-methoxybenzylamine (B45378) to form an isoglutamine, which is then dehydrated to create the glutarimide ring. Subsequent deprotection and phthalimidation steps yield the final hydroxylated product. nih.gov While this specific synthesis targets the glutarimide ring, similar principles of building the core structure with a pre-functionalized starting material are applicable for phthalimide ring substitutions.
The asymmetric synthesis of both (S)- and (R)-5-hydroxythalidomides has also been achieved, utilizing an HMDS/ZnBr₂-induced imidation as a key reaction, highlighting the progress in stereocontrolled synthesis of these intermediates. researchgate.net
| Starting Material | Key Steps | Intermediate | Reference |
| 4-Nitrophthalic Anhydride | Imidation, Cyclization, Nitro Reduction, Diazotization, Hydrolysis | 4-Amino-N-phthaloyl-glutamic acid | sci-hub.se |
| CBZ-4-hydroxyglutamic acid lactone | Isoglutamine formation, Dehydration, Deprotection, Phthalimidation | 3-amino-5-acetoxyglutarimide | nih.gov |
Methodologies for Introducing Alkyl Chain Linkers, Specifically C7, at the 5'-Oxygen
Once 5-hydroxythalidomide is obtained, the next step is the attachment of the seven-carbon alkyl chain to the phenolic oxygen. The Williamson ether synthesis is a primary method for this transformation. This reaction involves the deprotonation of the hydroxyl group of 5-hydroxythalidomide with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a C7 alkyl chain precursor.
The selection of the alkylating agent is critical. A common choice is a bifunctional C7 linker, such as 7-bromo-1-heptanol (B124907) or 7-chloro-1-heptanol. The use of a protecting group for the terminal hydroxyl group of the linker, such as a tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ether, is often necessary to prevent self-reaction or other side reactions. The protecting group is then removed in a subsequent step.
Key reaction parameters that are optimized include the choice of base, solvent, and temperature. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to avoid potential side reactions with the glutarimide ring, which contains an acidic proton. acs.org Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the reaction.
| Base | Alkylating Agent | Solvent | Typical Conditions | Product |
| K₂CO₃ | 1-Bromo-7-(tert-butyldimethylsilyloxy)heptane | DMF | 60-80 °C, 12-24 h | 5-O-(7-(tert-butyldimethylsilyloxy)heptyl)thalidomide |
| Cs₂CO₃ | 7-Chloro-1-heptanol | Acetonitrile | Reflux, 12-24 h | This compound |
Following the etherification, if a protected alcohol was used, a deprotection step is required to reveal the terminal hydroxyl group, yielding the final this compound product.
Strategies for Terminal Hydroxyl Group Functionalization and Modification
The terminal hydroxyl group of this compound is a versatile chemical handle for further modification, particularly for its incorporation into larger molecules like PROTACs. researchgate.net Several chemical transformations can be employed to convert the alcohol into other functional groups, enabling various conjugation chemistries. explorationpub.com
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting activated linker can then be reacted with various nucleophiles.
Conversion to Azide (B81097): The hydroxyl group can be converted to an azide, often via a two-step process involving activation (e.g., mesylation) followed by substitution with sodium azide. This azide functionality is highly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with alkyne-modified molecules. explorationpub.com
Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid using various oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation. The resulting carboxylic acid can then be activated (e.g., as an NHS ester) for amide bond formation with an amine-containing molecule.
Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of the alcohol to various functional groups, including esters and azides, under mild conditions. nih.govresearchgate.net
| Reaction Type | Reagents | Functional Group Product | Subsequent Use |
| Mesylation | Mesyl chloride, Triethylamine | O-Mesyl (-OMs) | Nucleophilic substitution |
| Azidation | DPPA, DBU or NaN₃ (post-mesylation) | Azide (-N₃) | Click Chemistry (CuAAC) |
| Amide Coupling | Carboxylic acid-partner, DCC/DMAP or EDC/HOBt | Amide (-NHCOR) | PROTAC synthesis |
| Etherification | Alkyl halide, Base | Ether (-OR) | Linker modification |
Stereoselective Synthesis and Chiral Resolution Techniques for 5'-Functionalized Derivatives
Thalidomide possesses a single stereocenter at the 3-position of the glutarimide ring, making it a chiral molecule existing as (R)- and (S)-enantiomers. wjbphs.com This chiral center is prone to racemization under physiological conditions, a process catalyzed by base. acs.org The synthesis of stereochemically pure 5'-functionalized derivatives is therefore a significant challenge.
Two main approaches are pursued:
Stereoselective Synthesis: This involves starting with an enantiomerically pure precursor to the glutarimide ring, such as L- or D-glutamic acid, and maintaining the stereochemical integrity throughout the synthetic sequence. sci-hub.seresearchgate.net Reaction conditions, particularly those involving bases or high temperatures, must be carefully controlled to prevent racemization. For instance, the cyclization of N-phthaloyl-glutamic acid to form the glutarimide ring can be a critical step where racemization may occur. researchgate.net Deuteration at the chiral center has been explored as a strategy to stabilize enantiomers against epimerization. pnas.org
Chiral Resolution: This approach involves synthesizing the 5'-functionalized thalidomide derivative as a racemic mixture and then separating the enantiomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) is the most common method for this separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving thalidomide and its analogues. nih.govnih.gov The choice of mobile phase and the specific CSP are critical for achieving baseline separation of the enantiomers. nih.gov
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Outcome | Reference |
| Chiral SFC | Chiralpak AD | CO₂ / Methanol | Separation of (R)- and (S)-enantiomers | pnas.org |
| Chiral HPLC | Chiralcel OJ-H | Methanol | Baseline separation of thalidomide analogues | nih.govnih.gov |
| Chiral HPLC | Cellulose tribenzoate derivatives | Ethanol / Trifluoroacetic acid | Isolation of pure enantiomers | acs.org |
Interaction with Biological Targets: Cereblon Crbn and Beyond
Cereblon Binding Characteristics of Thalidomide-5'-C7-OH as an E3 Ligase Ligand
This compound functions as a ligand for Cereblon (CRBN), which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govrsc.org The parent molecule, thalidomide (B1683933), binds to CRBN with a dissociation constant (Kd) of approximately 250 nM. medchemexpress.com The binding is stereospecific, with the (S)-enantiomer of thalidomide showing a roughly 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govnih.govresearchgate.net
The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide scaffold, which fits into a hydrophobic "tri-Trp pocket" in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net Structural studies have revealed that the glutarimide moiety forms critical hydrogen bonds with residues within this pocket. researchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed, which allows for chemical modification at positions such as C5 without abolishing the crucial binding to CRBN. mdpi.com Consequently, this compound is engineered to retain this essential CRBN-binding capability, allowing it to act as a "handle" to recruit the CRL4^CRBN^ E3 ligase complex for therapeutic purposes, such as in PROTACs. medchemexpress.com
Mechanistic Insights into CRBN Recruitment by 5'-Functionalized Thalidomide Derivatives
The recruitment of CRBN by thalidomide and its 5'-functionalized derivatives is the cornerstone of their activity as molecular glues and as components of PROTACs. nih.govjst.go.jp Rather than inhibiting the E3 ligase, these molecules co-opt its function. researchgate.net Upon binding of a derivative like this compound to CRBN, the surface of the CRBN protein is altered. nih.gov This alteration creates a novel binding interface that can recognize and recruit proteins that are not normally substrates of the CRL4^CRBN^ complex. nih.govrsc.org These newly recruited proteins are referred to as "neosubstrates." jst.go.jp
In the context of a PROTAC, the thalidomide derivative is connected via its linker to a separate ligand that binds to a specific target protein of interest. This bifunctional nature brings the target protein into close proximity with the recruited E3 ligase complex. nih.gov This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome machinery. researchgate.net The functionalization at the 5-position of the phthalimide ring is a common strategy in PROTAC design because this position extends into the solvent, allowing the attachment of a linker and the target-binding ligand without disrupting the primary interaction with CRBN. mdpi.comnih.gov
Influence of the C7-OH Linker on Ligand-Induced Ternary Complex Formation with CRBN
In a PROTAC, the linker connecting the E3 ligase ligand (the this compound moiety) and the target protein ligand is a critical determinant of the efficacy of protein degradation. explorationpub.com The C7-OH linker's characteristics—such as its length, rigidity, and attachment point—play a crucial role in the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase. nih.gov
The formation of a stable and productive ternary complex is essential for efficient ubiquitination. researchgate.net A linker that is too short may cause steric clashes between the target protein and CRBN, preventing the complex from forming. Conversely, a linker that is too long might be overly flexible, leading to an entropically unfavorable state and a less stable complex. explorationpub.com The optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability of the ternary complex. explorationpub.com The C7 alkyl chain of this compound provides a specific length and degree of flexibility that must be optimized for each unique target protein to achieve the correct orientation for ubiquitin transfer. nih.gov
| Linker Characteristic | Influence on Ternary Complex Formation |
|---|---|
| Length | Determines the distance between the E3 ligase and the target protein. Must be optimized to avoid steric hindrance while allowing productive complex formation. |
| Composition | Affects solubility, cell permeability, and metabolic stability of the PROTAC. Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains. explorationpub.com |
| Flexibility/Rigidity | Influences the conformational entropy of the ternary complex. Rigid linkers (e.g., containing cyclic structures) can reduce the entropic penalty of complex formation. |
| Attachment Point | The position where the linker is attached to the thalidomide scaffold (e.g., C5) must be solvent-exposed to avoid disrupting the binding to CRBN. nih.gov |
Identification and Characterization of Other Specific Protein-Binding Partners or Enzyme Interactions
The primary and sole well-established direct biological target for thalidomide and its derivatives is Cereblon. nih.gov The majority of the diverse pharmacological effects of these compounds are mediated through their binding to CRBN and the subsequent modulation of the CRL4^CRBN^ E3 ligase complex. rsc.org The mechanism does not involve the thalidomide analog binding directly to other proteins, but rather in reprogramming the substrate specificity of CRBN.
This reprogramming leads to the recruitment and degradation of a variety of "neosubstrate" proteins. The specific set of neosubstrates degraded can differ depending on the precise chemical structure of the thalidomide analog. nih.govjst.go.jp For example, lenalidomide (B1683929) is particularly effective at inducing the degradation of casein kinase 1 alpha (CK1α), while this effect is minimal with thalidomide or pomalidomide. nih.gov While some studies have suggested the possibility of CRBN-independent effects for certain thalidomide analogs, the specific molecular binding partners in these instances have not been definitively characterized. researchgate.net The core mechanism of action remains centered on the thalidomide-CRBN interaction.
| Neosubstrate | Biological Relevance |
|---|---|
| Ikaros (IKZF1) & Aiolos (IKZF3) | Transcription factors essential for lymphocyte development. Their degradation is key to the anti-myeloma effects of immunomodulatory drugs (IMiDs). jst.go.jp |
| Casein Kinase 1 Alpha (CK1α) | A serine/threonine kinase. Its degradation by lenalidomide is effective in treating myelodysplastic syndrome with a 5q deletion. nih.gov |
| SALL4 | A transcription factor involved in embryonic development. Its degradation is linked to the teratogenic effects of thalidomide. nih.gov |
| GSPT1 | A translation termination factor. Its degradation by certain molecular glues shows potent anti-cancer activity. |
| PLZF (ZBTB16) | A transcription factor whose degradation is implicated in thalidomide-induced teratogenicity. jst.go.jp |
Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models
Modulation of Targeted Protein Degradation Pathways by Thalidomide-5'-C7-OH (e.g., via PROTAC systems)
This compound functions as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). tenovapharma.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by co-opting the cell's natural ubiquitin-proteasome system. nih.govfrontiersin.org These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. frontiersin.orgmedchemexpress.com
The role of this compound in this system is to act as the E3 ligase ligand. tenovapharma.com It is a derivative of thalidomide (B1683933), which is known to bind specifically to the Cereblon (CRBN) protein. nih.govnih.gov CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov By incorporating this compound into a PROTAC, the entire molecule can recruit the CRBN E3 ligase complex. nih.govmedchemexpress.com
The mechanism proceeds as follows:
The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and to CRBN (via the this compound moiety).
This binding induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.org
The proximity brought about by the PROTAC allows the E3 ligase to tag the target protein with ubiquitin.
The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. bohrium.com
This compound is synthesized as a "degrader building block," containing the CRBN-binding motif with an attached linker and a functional group (like a hydroxyl group, -OH) that allows for straightforward chemical conjugation to a ligand for a target protein. tenovapharma.com This modular nature has made it a valuable tool in the design and synthesis of novel PROTACs for research and therapeutic development. nih.govmedchemexpress.com
| Component | Function in PROTAC System | Key Interaction |
|---|---|---|
| This compound Moiety | Recruits the E3 Ubiquitin Ligase complex. | Binds to the Cereblon (CRBN) protein. tenovapharma.comnih.govnih.gov |
| Linker | Connects the E3 ligase ligand to the target protein ligand. | Provides appropriate length and flexibility for ternary complex formation. frontiersin.org |
| Target Protein Ligand | Binds specifically to the protein of interest (POI). | Determines the selectivity of the PROTAC. nih.gov |
In Vitro Studies on Cellular Signaling Pathway Modulation
The primary mechanism by which this compound modulates cellular signaling pathways is through its role in PROTACs, leading to the degradation of specific protein targets. The degradation of a target protein inherently disrupts the signaling cascades in which it participates. For instance, if a PROTAC utilizing this compound is designed to target a specific kinase, its degradation will inhibit the downstream signaling pathways regulated by that kinase.
In vitro studies have demonstrated the ability of thalidomide-based PROTACs to degrade various disease-relevant proteins, thereby impacting pathways involved in cell proliferation, survival, and inflammation. nih.govnih.gov For example, a PROTAC designed with a thalidomide-based CRBN ligand successfully targeted and degraded SHP2, a phosphatase involved in oncogenic signaling cascades like the RAS-ERK pathway. nih.gov
While direct studies on the signaling effects of this compound as a standalone compound are limited, its function is intrinsically linked to the activity of the parent compound, thalidomide. Thalidomide and its analogs are known to modulate signaling pathways by altering the substrate specificity of CRBN, leading to the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov This degradation impacts lymphocyte activity and cytokine production, affecting pathways involving:
Tumor Necrosis Factor-alpha (TNF-α): Thalidomide is known to inhibit TNF-α production. encyclopedia.pubresearchgate.net
Nuclear Factor-kappa B (NF-κB): This pathway, crucial for inflammatory responses, can be modulated by thalidomide. researchgate.netnih.gov
Interleukins (e.g., IL-6): The production of various interleukins can be altered by thalidomide and its analogs. encyclopedia.pubresearchgate.net
By extension, the recruitment of CRBN by this compound in a PROTAC provides a powerful tool to selectively interfere with these and other signaling pathways by targeting specific protein nodes for destruction.
Preclinical Evaluation of Cellular Effects (e.g., anti-angiogenic activity, immunomodulatory effects) in Research Models
Preclinical evaluations have explored the cellular effects of thalidomide derivatives, including those closely related to this compound. A key area of investigation has been angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. google.com
A study investigating 5'-hydroxythalidomide (5'-OH-thalidomide), a hydroxylated metabolite of thalidomide, provides insights into the potential activities of derivatives hydroxylated on the glutarimide (B196013) ring. nih.gov This metabolite demonstrated moderate anti-angiogenic activity at high concentrations in a rat aortic ring assay. nih.gov However, this effect appeared to be species-specific, as no significant activity was observed in a human saphenous vein model. nih.gov
The immunomodulatory effects of thalidomide and its analogs are well-documented and are central to their therapeutic applications. wjbphs.comnih.gov These effects are primarily mediated through the CRBN-dependent degradation of transcription factors IKZF1 and IKZF3 in immune cells. nih.govnih.gov This leads to a variety of downstream effects, including the stimulation of T-cells and the inhibition of pro-inflammatory cytokines like TNF-α. researchgate.netnih.gov As a CRBN-binding molecule, this compound is expected to share this fundamental immunomodulatory potential, which is harnessed in the design of PROTACs targeting proteins involved in immune regulation.
| Research Model | Compound Tested | Observed Effect | Conclusion |
|---|---|---|---|
| Rat Aortic Ring Assay | 5'-OH-Thalidomide | Moderate inhibition of angiogenesis at high concentrations. | Demonstrates biologic anti-angiogenic activity. |
| Human Saphenous Vein Model | 5'-OH-Thalidomide | No significant anti-angiogenic activity observed. | Suggests potential species-specificity of the effect. |
| Tube Formation Assay | 5'-OH-Thalidomide | Details not specified, but overall activity was limited. | Further supports the complexity of evaluating single active agents. |
Comparative Analysis of Mechanistic Pathways with Parent Thalidomide and Analogues
The mechanism of this compound is fundamentally linked to that of its parent compound, thalidomide, and its well-known analogs, lenalidomide (B1683929) and pomalidomide. All these molecules function by binding to the same primary target: the CRBN E3 ubiquitin ligase. nih.govnih.gov However, their application and the resulting downstream consequences differ significantly.
Parent Thalidomide and Analogues (Lenalidomide, Pomalidomide): These compounds act as "molecular glues." fmi.ch By binding to CRBN, they modify its surface to induce the recruitment and subsequent degradation of specific endogenous proteins that are not normally substrates of CRBN, referred to as "neosubstrates." nih.govresearchgate.net Key neosubstrates include the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase 1 alpha (CK1α). nih.govresearchgate.net The degradation of these specific proteins accounts for the immunomodulatory and anti-cancer effects of these drugs. researchgate.net
This compound: This compound is not typically used as a standalone therapeutic agent but as a functional component of a PROTAC. tenovapharma.com Its mechanism is to hijack the CRBN E3 ligase machinery and redirect it towards a new protein of interest, as determined by the other end of the PROTAC molecule. nih.gov While it relies on the same initial binding event to CRBN, its purpose is not to degrade the natural neosubstrates of thalidomide but to induce the degradation of a specifically chosen target. This provides a highly versatile platform for targeted protein degradation, capable of addressing proteins that are otherwise considered "undruggable." nih.gov
In essence, while thalidomide and its direct analogs are molecular glues with a defined set of neosubstrates, this compound is a tool that enables the creation of chimeric molecules that can, in principle, target any protein for which a suitable ligand can be developed.
| Compound Class | Primary Mechanism of Action | Primary Cellular Role | Protein Targets |
|---|---|---|---|
| Thalidomide / Lenalidomide / Pomalidomide | Molecular Glue Degrader nih.govfmi.ch | Alters CRBN substrate specificity. | Endogenous "neosubstrates" (e.g., IKZF1, IKZF3, CK1α). nih.govnih.govresearchgate.net |
| This compound | E3 Ligase Ligand for PROTACs tenovapharma.com | Hijacks CRBN to degrade a specific protein of interest. | Any protein targeted by the PROTAC's other ligand. nih.govnih.gov |
Structure Activity Relationship Sar Studies of Functionalized 5 Thalidomide Derivatives
Correlating the Length and Chemical Nature of the 5'-Alkyl Linker (e.g., C7-OH) with CRBN Engagement and Biological Activity
The linker connecting the CRBN-binding motif to a target protein ligand in a PROTAC is a critical determinant of its degradation efficiency. explorationpub.comwisc.edu Its length, composition, and attachment point on the thalidomide (B1683933) scaffold significantly influence the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein), which is essential for ubiquitination and subsequent degradation. researchgate.net
Attaching linkers to the phthalimide (B116566) ring of thalidomide is a common strategy. Research indicates that the specific position of this attachment is crucial. Studies comparing derivatives functionalized at the 4-position versus the 5-position of the phthalimide ring have shown that 5'-substitutions can be more favorable for improving degradation efficacy. acs.org Furthermore, modifications at the 5-position may also reduce the off-target degradation of endogenous neosubstrates, such as certain zinc-finger proteins.
The chemical nature of the linker itself dictates the molecule's properties. While specific SAR data for a C7-OH linker is not extensively detailed in the available literature, broader studies on various linker types provide a framework for understanding its potential activity. A study by Bricelj et al. investigated a series of thalidomide derivatives with different linkers at the 4- and 5-positions, assessing their stability and ability to induce the degradation of the native CRBN neosubstrate IKZF1. nih.gov The results highlight that linker composition dramatically affects biological activity; for instance, aminoalkyl linkers attached at the 4-position led to pronounced IKZF1 degradation, whereas alkyloxy linkers at the same position resulted in minimal degradation. nih.gov Attaching the linker at the 5-position generally reduced the degradation of IKZF1, suggesting that this position may be preferable for PROTAC design to minimize effects on native CRBN substrates. nih.gov
The C7-OH linker in Thalidomide-5'-C7-OH combines a relatively long alkyl chain with a polar terminal hydroxyl group. The length of the alkyl chain provides spatial separation, enabling the recruitment of target proteins. The terminal -OH group can increase the hydrophilicity of the linker, potentially improving solubility, and may form additional hydrogen-bond interactions within the ternary complex, thereby influencing its stability and degradation efficiency.
Table 1: Representative Data on Stability and Neosubstrate Degradation of 4- and 5-Substituted Thalidomide Derivatives Data adapted from Bricelj et al., ACS Med. Chem. Lett. 2021, showcasing the impact of linker type and position on stability and activity. nih.gov
| Compound ID | Position of Substitution | Linker Type | Stability in pH 7.4 Buffer (% remaining after 24h) | IKZF1 Degradation in MM.1S cells (%) |
|---|---|---|---|---|
| T01 | 4 | Aminoalkyl | 83 | 78 |
| T05 | 4 | Alkyloxy | >99 | 12 |
| T11 | 4 | Methylamino-acyl | 83 | 83 |
| T02 | 5 | Aminoalkyl | 91 | 24 |
| T06 | 5 | Alkyloxy | >99 | 7 |
| T12 | 5 | Methylamino-acyl | 94 | 20 |
Stereochemical Effects of the 5' Position on SAR Profiles
The biological activity of thalidomide and its derivatives is highly dependent on stereochemistry. Thalidomide possesses a single chiral center on the glutarimide (B196013) ring, leading to (S)- and (R)-enantiomers. This stereochemistry is a critical determinant of CRBN engagement and remains the dominant stereochemical factor for functionalized derivatives, including those substituted at the 5-position.
Biochemical and structural studies have conclusively shown that the (S)-enantiomer of thalidomide binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. Consequently, the biological effects mediated by CRBN, including protein degradation, are primarily driven by the (S)-enantiomer.
When designing a molecule like this compound, the synthesis would typically aim to produce the pure (S)-enantiomer or a racemic mixture where the (S)-form provides the desired activity. The linker at the 5-position does not remove the chirality of the glutarimide ring. Therefore, the SAR profile of any 5'-functionalized thalidomide derivative is intrinsically linked to the stereoconfiguration at this distal chiral center. The conformation of the glutarimide ring of the (S)-enantiomer is more relaxed when bound to CRBN's tri-tryptophan pocket, allowing for a more stable and favorable interaction.
Identification of Key Pharmacophoric Elements within the Functionalized Derivative for Desired Mechanistic Outcomes
The structure of this compound can be dissected into key pharmacophoric elements, each contributing to its function as a CRBN-recruiting moiety for targeted protein degradation.
Glutarimide Ring: This is the essential CRBN-binding pharmacophore. It fits snugly into a tri-tryptophan pocket on the surface of CRBN, forming critical hydrogen bonds that anchor the molecule to the E3 ligase. This interaction is a prerequisite for all subsequent downstream activity.
Phthalimide Ring: This planar ring system serves as the structural scaffold. In the parent thalidomide molecule, it contributes to the recruitment of native neosubstrates. In functionalized derivatives, it acts as the attachment point for the linker, and its substitution pattern (e.g., at the 5-position) provides the exit vector for the linker away from the CRBN surface. nih.gov
5'-Alkyl Linker (C7 chain): This element provides the appropriate length and spatial orientation to bridge CRBN and a target protein. The seven-carbon length is a design choice to span the distance required to induce a productive protein-protein interaction in the ternary complex. Its flexibility and hydrophobicity are key characteristics that influence the stability of this complex.
Together, these elements form a cohesive functional unit designed to hijack the CRBN E3 ligase and redirect it toward a novel protein target for degradation.
Computational and in Silico Modeling Approaches for Thalidomide 5 C7 Oh
Molecular Docking and Dynamics Simulations for Predicting CRBN-Ligand-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of small molecules to their protein targets. For Thalidomide-5'-C7-OH, these techniques are vital for elucidating its interaction with CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, and predicting how this binding facilitates the recruitment and subsequent degradation of specific substrate proteins. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For thalidomide (B1683933) derivatives, docking studies focus on the thalidomide-binding domain (TBD) of CRBN, which contains a well-conserved "tri-trp pocket" that is crucial for ligand recognition. oup.com The simulation assesses various poses of the ligand within this pocket, calculating a scoring function to estimate the binding affinity. This allows researchers to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the CRBN-ligand complex. For instance, studies on similar CRBN ligands have used docking to identify critical interactions, such as salt bridges with residues like Glu377, which can significantly enhance binding affinity compared to parent compounds. explorationpub.com
Following docking, MD simulations provide a dynamic view of the molecular system over time, typically on the nanosecond to microsecond scale. These simulations model the movements and interactions of atoms in the CRBN-ligand complex, as well as the surrounding solvent, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. explorationpub.com MD simulations are particularly crucial for studying the formation of the ternary complex (CRBN-ligand-substrate), which is the key step in Proteolysis Targeting Chimera (PROTAC) and molecular glue mechanisms. acs.orgfigshare.com By simulating the entire ternary complex, researchers can analyze the protein-protein interface created by the ligand and assess the stability and dynamics of the complete assembly. figshare.com Parameters such as Root Mean Square Deviation (RMSD) are calculated to evaluate the stability of the complex over the simulation period. figshare.com
These simulations have revealed that the binding of thalidomide and its analogs alters the substrate specificity of CRBN, enabling it to recognize and recruit "neosubstrates" for degradation. mdpi.com The precise nature of the functional group on the thalidomide core, such as the 5'-C7-OH linker, influences the shape of the exposed binding surface on CRBN, thereby determining which neosubstrates are recruited. figshare.com Computational models help predict these induced interactions, guiding the design of derivatives that can target specific proteins for degradation. figshare.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functionalized Thalidomide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. acs.org For functionalized thalidomide derivatives, QSAR models are developed to predict therapeutic activities, such as anti-inflammatory or anti-angiogenic effects, based on calculated molecular descriptors. acs.orgnih.gov
The process begins with a dataset of thalidomide analogs with experimentally measured biological activities. For each molecule, a set of numerical descriptors is calculated, which can be categorized as:
Physicochemical Descriptors: These include properties like molar weight (MW), dipole moment (DM), and total energy (Et). acs.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE). acs.org
Topological Descriptors: These are numerical representations of the molecular structure and connectivity.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. acs.org For example, a QSAR study on thalidomide derivatives for TNF-α inhibition found a strong correlation between the inhibitory activity and descriptors like dipole moment and HOMO-LUMO energy gap. acs.org Such models provide valuable insights into the structural features that are either favorable or detrimental to the desired biological effect.
Below is an example table of descriptors that might be used in a QSAR study of thalidomide derivatives.
| Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Physicochemical | Molar Weight (MW) | Affects size, solubility, and pharmacokinetics. |
| Dipole Moment (DM) | Influences polarity and binding interactions. acs.org | |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. acs.org |
| LUMO Energy | Relates to the molecule's ability to accept electrons. acs.org | |
| HOMO-LUMO Gap (ΔE) | Indicates molecular reactivity and stability. acs.org | |
| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule. |
These predictive models can then be used to screen virtual libraries of yet-to-be-synthesized thalidomide analogs, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach accelerates the discovery of new derivatives with improved potency and selectivity.
Prediction of Conformational Landscape and Energetics of the C7-OH Linker
The C7-OH linker in this compound is a critical component, particularly when the molecule is used as a building block for PROTACs. tenovapharma.commedchemexpress.com The linker's length, flexibility, and conformational preferences play a crucial role in determining the geometry and stability of the ternary complex (E3 ligase-PROTAC-target protein). explorationpub.comsemanticscholar.org Predicting the conformational landscape and energetics of this linker is essential for the rational design of effective protein degraders.
Computational methods, primarily molecular dynamics (MD) simulations and conformational search algorithms, are employed to explore the possible shapes (conformations) the linker can adopt and their corresponding energy levels. acs.orgacs.org The linker is not a static rod; its rotatable bonds allow it to adopt a wide range of conformations in solution. acs.org Some of these conformations may be energetically favorable and pre-organize the molecule for binding, while others may be unfavorable.
Key computational approaches include:
Conformational Search: Algorithms systematically or randomly rotate the single bonds within the linker to generate a large number of possible conformations. The potential energy of each conformation is then calculated using force fields to identify low-energy, stable structures.
Molecular Dynamics (MD) Simulations: Unrestrained MD simulations of the molecule in a solvent (e.g., water) provide a dynamic picture of the linker's behavior. acs.orgnih.gov By analyzing the simulation trajectory, researchers can identify the most frequently adopted conformations and calculate the free energy landscape, which maps the stability of different conformational states.
NMR Spectroscopy and Computational Integration: Experimental techniques like Nuclear Magnetic Resonance (NMR) can provide data on the solution-state structure of molecules. acs.orgnih.gov These experimental restraints can be integrated with computational models to generate a highly accurate ensemble of conformations that exist in solution. acs.orgnih.gov
Studies on PROTAC linkers have shown that their flexibility is a double-edged sword. A linker that is too rigid may prevent the formation of a viable ternary complex due to steric clashes, while a linker that is too flexible can have a high entropic penalty upon binding, leading to weaker interactions. explorationpub.com The C7-OH linker, being an alkyl chain, possesses significant flexibility. Computational analysis helps to understand how intramolecular interactions, such as hydrogen bonds or van der Waals forces, might stabilize certain "folded" or "extended" conformations, which in turn affects properties like cell permeability and the ability to effectively bridge the E3 ligase and the target protein. acs.orgnih.gov
Virtual Screening and De Novo Design of Novel 5'-C7-OH Thalidomide Analogs
Building on the insights from docking, MD, and QSAR, computational chemists can engage in virtual screening and de novo design to discover novel thalidomide analogs with improved or entirely new functionalities.
Virtual Screening is a computational technique used to search large libraries of virtual compounds to identify molecules that are most likely to bind to a drug target. acs.org In the context of this compound, this involves:
Library Preparation: Large databases containing millions of chemical structures are prepared for screening.
High-Throughput Virtual Screening (HTVS): The prepared library is rapidly docked into the CRBN binding site. This initial stage uses simplified scoring functions to quickly filter out non-binders. acs.org
Refined Docking: The top-scoring "hits" from HTVS are then subjected to more accurate, but computationally intensive, docking protocols (e.g., Standard Precision or Extra Precision docking) to better predict binding modes and affinities. acs.org
This process allows for the rapid identification of diverse chemical scaffolds that can bind to CRBN, which can then be functionalized with a C7-OH linker or similar moieties for further development.
De Novo Design , on the other hand, involves creating novel molecules from scratch. Algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target protein. nih.gov This approach is guided by the structural information of the CRBN binding pocket. For example, by analyzing the binding mode of thalidomide and its hydrolyzed metabolites, researchers can identify the minimal core structure required for CRBN binding. nih.gov This "minimal core" can then be elaborated upon by computationally adding new chemical fragments, including linkers and other functional groups, to optimize interactions and impart desired properties, such as the ability to recruit a specific neosubstrate. nih.gov This rational, modular approach can lead to the creation of completely novel CRBN effectors that are structurally distinct from thalidomide but retain or enhance its function. nih.gov
Both virtual screening and de novo design are powerful strategies that leverage computational power to explore a vast chemical space, accelerating the discovery of next-generation thalidomide-based therapeutics. semanticscholar.orgarxiv.org
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification in Research Matrices
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of thalidomide (B1683933) and its derivatives in complex biological matrices. nih.gov While specific protocols for Thalidomide-5'-C7-OH are not widely published, the methodology applied to thalidomide is directly adaptable. These methods typically involve liquid-liquid or solid-phase extraction from the matrix (e.g., plasma), followed by chromatographic separation and mass spectrometric detection. nih.gov
The detection is generally performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and monitored through Multiple Reaction Monitoring (MRM). nih.gov The MRM transitions for the parent thalidomide molecule are often m/z 259.1 → 84.0. nih.gov For this compound, the precursor ion would be adjusted to its specific molecular weight, while fragment ions corresponding to the stable thalidomide core or other parts of the molecule would be selected for quantification. This approach provides high selectivity and allows for quantification in the low ng/mL range, which is essential for pharmacokinetic and in vitro studies. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase (e.g., C18) | nih.gov |
| Mobile Phase | Methanol/acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate or formic acid) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Thalidomide MRM Transition | m/z 259.1 → 84.0 | nih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic molecules like this compound. Both ¹H NMR and ¹³C NMR are used to verify the integrity of the core thalidomide structure and confirm the successful attachment and composition of the C7-OH linker.
For the thalidomide moiety, characteristic signals in the ¹H NMR spectrum include multiplets in the aromatic region (~7.89 ppm) for the phthalimide (B116566) protons and a double doublet for the chiral proton on the glutarimide (B196013) ring (~5.16 ppm). umich.edu The ¹³C NMR spectrum shows distinct carbonyl signals (~167-173 ppm) and aromatic carbon signals. umich.edu The presence of the C7-OH linker would be confirmed by additional signals in the aliphatic region of both ¹H and ¹³C spectra, with specific chemical shifts corresponding to the methylene groups of the alkyl chain and a terminal carbon attached to the hydroxyl group. NMR can also be used in ligand binding assays to detect changes in chemical shifts upon interaction with the target protein, CRBN, providing evidence of engagement. researchgate.net Conformational studies using advanced NMR techniques can reveal the solution-state structure and dynamics of the molecule, which influences its binding properties. researchgate.net
Specialized Binding Assays (e.g., HTRF, SPR) for Investigating Ligand-Target Interactions
Confirming that this compound retains high-affinity binding to its target protein, Cereblon (CRBN), is paramount for its utility in PROTACs. nih.govrsc.org Several specialized biophysical assays are employed for this purpose.
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is a highly sensitive method used to study biomolecular interactions in a homogeneous format. In the context of CRBN, an HTRF assay may involve a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein and a fluorescently labeled thalidomide analog (tracer). Binding of the tracer to CRBN brings the donor (terbium) and acceptor (fluorophore) into proximity, generating a FRET signal. Unlabeled ligands like this compound compete with the tracer for binding, causing a decrease in the FRET signal, which allows for the determination of binding affinity (Ki or IC50). embopress.orgbiorxiv.org
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding interactions. In a typical setup, the CRBN protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the determination of kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Fluorescence Polarization (FP): This competitive binding assay relies on the change in polarization of emitted light from a fluorescently labeled thalidomide analog when it binds to the much larger CRBN protein. bpsbioscience.combpsbioscience.com When the small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to CRBN, its tumbling slows significantly, increasing the polarization. This compound can compete with the fluorescent tracer, displacing it from CRBN and causing a decrease in polarization, which can be used to quantify its binding affinity. bpsbioscience.combpsbioscience.com
| Assay Type | Principle | Key Output | Advantages |
|---|---|---|---|
| HTRF | Competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). | IC50, Ki | High throughput, sensitive, homogeneous format. |
| SPR | Real-time detection of mass changes on a sensor surface upon binding. | ka, kd, KD | Label-free, provides kinetic data. |
| FP | Measures changes in the tumbling rate of a fluorescent tracer upon binding to a protein. | IC50, Ki | Homogeneous format, relatively simple setup. |
Metabolite Profiling of this compound in In Vitro Systems and Preclinical Models
While this compound is a synthetic intermediate, understanding the metabolic fate of the thalidomide moiety and linker is crucial when incorporated into a final PROTAC molecule. In vitro systems are used to predict metabolic pathways and stability. nih.gov
These studies typically involve incubating the compound with liver subcellular fractions, such as human liver microsomes (HLM) or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov The parent compound and its metabolites are then analyzed using HPLC-MS/MS. nih.gov
The metabolism of the parent drug, thalidomide, involves both enzymatic hydroxylation and non-enzymatic hydrolysis of the glutarimide ring. nih.govnih.govresearchgate.net Key metabolites include 5-hydroxythalidomide (B1239145). nih.govresearchgate.net For a PROTAC containing the this compound scaffold, metabolic profiling would investigate several potential pathways:
Hydrolysis: Cleavage of the glutarimide or phthalimide rings of the thalidomide core.
Oxidation: Hydroxylation of the alkyl linker chain (C7) or the aromatic phthalimide ring.
Cleavage: Breakdown of the ether or amide bond connecting the linker to the target protein ligand in the final PROTAC.
Degradation Pathways and Stability Studies of Thalidomide 5 C7 Oh
Non-Enzymatic Hydrolysis and Chemical Degradation Pathways of the 5'-C7-OH Linker and Core Structure
Thalidomide (B1683933) and its analogs are known to be susceptible to non-enzymatic hydrolysis under physiological conditions. This process involves the cleavage of the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core. The rate of hydrolysis is dependent on pH and temperature. For Thalidomide-5'-C7-OH, similar hydrolytic degradation of the core structure is expected, leading to the opening of the glutarimide and phthalimide rings to form various polar metabolites.
The 5'-C7-OH linker, being an ether and alkyl chain, is generally more stable to non-enzymatic hydrolysis compared to the amide bonds of the thalidomide core. Ether linkages are typically resistant to hydrolysis in the absence of strong acids. Therefore, the primary non-enzymatic degradation is likely to occur at the thalidomide moiety.
Table 1: Predicted Non-Enzymatic Hydrolysis Products of this compound Core
| Putative Degradation Product | Description |
| 5'-(7-hydroxyheptyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives with opened glutarimide ring | Hydrolysis of one or both amide bonds in the glutarimide ring. |
| 2-(3-(2,5-dioxo-7-(7-hydroxyheptyloxy)isoindolin-4-yl)pyrrolidine-2,6-dione)benzoic acid derivatives | Hydrolysis of one or both amide bonds in the phthalimide ring. |
| Phthalic acid derivatives and glutamine derivatives | Complete hydrolysis of both the phthalimide and glutarimide rings. |
Note: This table is based on the known hydrolysis patterns of thalidomide and its analogs. Specific degradation products for this compound would require experimental confirmation.
Enzymatic Biotransformation by Cytochrome P450 Enzymes and Other Relevant Enzymes in Preclinical Systems
The enzymatic biotransformation of this compound is expected to be primarily mediated by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govnih.gov Studies on thalidomide have shown that it is a substrate for various CYP isozymes, leading to hydroxylated metabolites.
For this compound, enzymatic metabolism could occur at several sites:
Hydroxylation of the Thalidomide Core: The phthalimide and glutarimide rings can undergo hydroxylation, similar to the metabolism of thalidomide, forming mono- and di-hydroxylated derivatives. For instance, 5-hydroxythalidomide (B1239145) is a known metabolite of thalidomide. nih.gov
Metabolism of the C7-OH Linker: The alkyl chain of the C7-OH linker is a potential site for enzymatic oxidation. CYP enzymes can catalyze the hydroxylation of the alkyl chain at various positions. The terminal hydroxyl group could also be further oxidized to an aldehyde and then a carboxylic acid.
Ether Cleavage: While ether linkages are generally stable, enzymatic cleavage by certain CYP isozymes is possible, although this is often a minor metabolic pathway for many compounds.
In preclinical systems, other relevant enzymes such as esterases could potentially be involved if any ester functionalities were present, though this is not the case for the specified structure of this compound.
Table 2: Potential Enzymatic Biotransformation Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Site of Metabolism |
| Hydroxylation | Cytochrome P450 | Phthalimide ring, Glutarimide ring, C7-alkyl chain |
| O-dealkylation | Cytochrome P450 | Ether linkage of the C7 linker |
| Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Terminal hydroxyl group of the C7 linker |
Identification and Characterization of Primary and Secondary Degradation Products in Research Settings
In a research setting, the identification and characterization of degradation products of this compound would involve subjecting the compound to various stress conditions, such as acidic, basic, and oxidative environments, to simulate non-enzymatic degradation. For enzymatic degradation, incubation with liver microsomes or specific recombinant CYP enzymes would be performed.
The resulting mixtures would be analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). This allows for the separation of the parent compound from its degradation products and the determination of their molecular weights and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy would be crucial for the definitive structural elucidation of the major degradation products.
Based on the known degradation of thalidomide and related structures, the primary degradation products would likely be hydroxylated versions of the parent molecule and products of ring-opening hydrolysis. Secondary degradation products could arise from further metabolism or degradation of these primary metabolites. For example, a hydroxylated metabolite could undergo glucuronidation to form a more water-soluble conjugate for excretion.
Table 3: Common Techniques for the Identification and Characterization of Degradation Products
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its degradation products. |
| Mass Spectrometry (MS/MS) | Determination of molecular weight and structural information of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated degradation products. |
Future Perspectives and Emerging Research Avenues
Development of Next-Generation PROTACs and Molecular Glues Utilizing the 5'-C7-OH Moiety
The functionalization of thalidomide (B1683933), particularly at the 5-position of the phthalimide (B116566) ring with a C7-hydroxyl linker, has become a pivotal strategy in the evolution of targeted protein degradation. This modification provides a crucial attachment point for creating Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate specific proteins from the cell. jst.go.jpsemanticscholar.org
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. sigmaaldrich.compromegaconnections.com Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase. nih.govnih.gov The Thalidomide-5'-C7-OH moiety serves as a "degrader building block" or part of a ligand-linker conjugate, allowing chemists to connect it to a ligand designed to bind a specific protein of interest. medchemexpress.comtenovapharma.com
The development of next-generation PROTACs using this scaffold focuses on several key areas:
Linker Optimization: The length, composition, and rigidity of the linker connecting the thalidomide moiety to the target protein ligand are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). The C7 chain offers a flexible starting point for extensive optimization.
Enhanced Specificity and Potency: By modifying the linker and the target-binding warhead, researchers aim to create PROTACs with higher selectivity and potency for the desired target, minimizing off-target effects. For instance, specific thalidomide-based PROTACs have been developed as highly efficient degraders of SHP2, a key protein in oncogenic signaling pathways. nih.gov
Molecular Glues: Beyond PROTACs, functionalized thalidomide derivatives are instrumental in the rational design of "molecular glues." These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neosubstrate. promegaconnections.comnih.gov Chemical modifications to the thalidomide core, such as the 5'-C7-OH group, can alter the surface of CRBN, reprogramming its substrate specificity to degrade new proteins that were previously considered "undruggable." cell.com
Exploration of Novel Biological Targets and Therapeutic Modalities for Functionalized Thalidomide Derivatives
The versatility of the thalidomide scaffold, enhanced by functionalization, has broadened the horizon of potential biological targets. Initially, the therapeutic effects of thalidomide derivatives like lenalidomide (B1683929) and pomalidomide were linked to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma. mdpi.comresearchgate.net However, current research is actively exploring a much wider range of neosubstrates.
Recent proteome-wide screening studies have identified thalidomide analogs, such as those designated C5, C6, and C7, that can specifically induce the degradation of the BCL-2 protein. cell.com This is significant because BCL-2 is a key anti-apoptotic protein, and its degradation offers a therapeutic strategy distinct from inhibitors that only block its function. cell.com Notably, these derivatives were effective against venetoclax-resistant BCL-2 mutations, highlighting the potential to overcome drug resistance. cell.com
The exploration of novel targets for these functionalized derivatives extends to:
Transcription Factors: Beyond Ikaros and Aiolos, systems biology approaches are being used to prioritize other transcription factors that could be targeted for degradation by immunomodulatory drugs (IMiDs). nih.gov
Kinases and Signaling Proteins: As demonstrated with SHP2, PROTACs built with thalidomide derivatives can target key nodes in cancer signaling pathways. nih.gov
"Undruggable" Proteome: A major advantage of targeted protein degradation is its potential to target proteins that lack a functional active site for traditional inhibitors to bind. Rational design of molecular glues and PROTACs based on the this compound scaffold may unlock a large portion of the proteome for therapeutic intervention. nih.govcell.com
| Derivative/Analog | Known/Explored Biological Target(s) | Therapeutic Modality |
| Lenalidomide | IKZF1, IKZF3, CK1α | Molecular Glue |
| Pomalidomide | IKZF1, IKZF3 | Molecular Glue |
| Thalidomide-based PROTACs | SHP2, BRD4 | PROTAC |
| Thalidomide Analogs (C5, C6, C7) | BCL-2 (including resistant mutants) | Molecular Glue |
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding
To fully harness the potential of functionalized thalidomide derivatives, a deep and comprehensive understanding of their cellular effects is required. Advanced "omics" technologies—including proteomics, transcriptomics, and genomics—are becoming indispensable tools for elucidating the mechanisms of action, identifying new targets, and predicting potential off-target effects.
Proteomics: Quantitative proteomics is crucial for confirming the degradation of the intended target and for identifying the full spectrum of "neosubstrates" degraded by a specific compound. This unbiased approach can reveal unexpected therapeutic targets and potential liabilities.
Transcriptomics and Genomics: These technologies help researchers understand the downstream consequences of degrading a particular protein. By analyzing changes in gene expression, they can map the impact on cellular pathways and functions.
AI-Driven Multi-Omics Integration: Emerging platforms are now using artificial intelligence to integrate multi-omics data with biomedical literature and clinical data. mdpi.com These systems can help prioritize new therapeutic targets for degradation and map the complex interactions between E3 ligases and their substrates, accelerating the development of novel degraders. mdpi.com This integrated approach is essential for moving beyond a one-drug-one-target paradigm to a systems-level understanding of how these powerful molecules function.
Addressing Challenges in Synthetic Accessibility and Scalability for Research Applications
While functionalized thalidomide derivatives hold immense promise, their practical application in research and development hinges on efficient and scalable chemical synthesis. The synthesis of the parent thalidomide molecule has been optimized over the years, with various methods reported, including microwave-assisted procedures that can produce the compound on a large scale. acs.orgresearchgate.netresearchgate.net
However, the introduction of specific functional groups, such as the 5'-C7-OH moiety, adds layers of complexity to the synthesis. Key challenges include:
Multi-Step Syntheses: Creating these derivatives is not a one-pot reaction. It often involves a multi-step process starting from precursors like phthalic anhydride (B1165640) and L-glutamic acid, followed by the controlled addition of the linker. semanticscholar.orgresearchgate.net
Purification: Each step requires careful purification to ensure the final compound is of high purity for biological testing, which can be a bottleneck in producing material for large-scale screening.
Cost and Scalability: The reagents and reaction conditions required for these multi-step syntheses can be expensive, and scaling the process from milligrams for initial research to grams or kilograms for further studies presents significant chemical engineering challenges. acs.orgresearchgate.net
Despite these hurdles, ongoing research in organic process chemistry continues to devise more efficient, cost-effective, and scalable routes to produce not only thalidomide but also its crucial derivatives, ensuring that these powerful research tools can be made accessible to the wider scientific community. acs.orgsemanticscholar.org
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Thalidomide-5'-C7-OH in laboratory settings?
Answer:
this compound can be synthesized via hydroxylation of thalidomide derivatives using established protocols. Key steps include:
- Synthesis : Use enantiomerically pure (R)-(+)- or (S)-(−)-thalidomide as starting materials, followed by regioselective hydroxylation at the C7 position. This may involve enzymatic or chemical catalysis, with reaction conditions optimized for yield and purity .
- Characterization : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the hydroxylation site (C7-OH) and stereochemistry .
- Quality Control : Follow USP guidelines for uniformity of dosage units and assay validation, including internal standardization and sample preparation protocols .
Advanced: How can researchers investigate the metabolic stability of this compound in human liver microsomes?
Answer:
Metabolic stability studies should focus on glucuronidation and cytochrome P450 (CYP)-mediated pathways:
- Experimental Design :
- Analytical Methods : Quantify metabolites using LC-MS/MS. For glucuronides, monitor m/z shifts corresponding to glucuronic acid conjugation (+176 Da).
- Data Interpretation : Compare kinetic parameters (Km, Vmax) across isoforms to determine enzymatic efficiency. Note species-specific differences; e.g., human vs. rodent microsomes may exhibit divergent metabolic profiles .
Advanced: What experimental approaches are used to determine the UGT isoform specificity in the glucuronidation of this compound’s C7-OH group?
Answer:
To resolve isoform specificity:
- Recombinant Enzyme Assays : Screen this compound against a panel of recombinant UGTs (e.g., UGT1A1, 1A3, 1A6, 1A9). Measure glucuronide formation rates using LC-MS/MS .
- Chemical Inhibition : Use selective UGT inhibitors (e.g., niflumic acid for UGT1A9) in HLM incubations to confirm isoform contributions .
- Kinetic Profiling : Perform substrate saturation experiments to calculate Km and Vmax. For example, UGT1A9 may exhibit higher affinity (lower Km) for C7-OH compared to other isoforms .
- Molecular Dynamics (MD) Simulations : Model interactions between C7-OH and UGT active sites to predict regioselectivity. Analyze hydrogen bonding and steric effects .
Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Extract this compound from plasma or tissue using protein precipitation (acetonitrile) or solid-phase extraction (SPE). Include internal standards (e.g., deuterated analogs) for precision .
- Chromatography : Use reversed-phase HPLC with C18 columns. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
- Detection : Employ tandem MS (MRM mode) for high sensitivity. Monitor transitions specific to this compound (e.g., m/z 273 → 154) and glucuronides .
Advanced: How should researchers design studies to address conflicting data on the metabolic pathways of this compound across different species?
Answer:
- Comparative Metabolism Studies : Parallel incubations in human, rat, and mouse microsomes under identical conditions. Control for enzyme activity (e.g., CYP3A4/5 content) .
- PICOT Framework : Define Population (e.g., microsomal systems), Intervention (this compound exposure), Comparator (species-specific controls), Outcome (metabolite profiles), and Timing (incubation durations) .
- Meta-Analysis : Systematically review existing data to identify gaps. Use tools like QUADAS for quality assessment of diagnostic accuracy studies .
- Mechanistic Modeling : Integrate kinetic data into physiologically based pharmacokinetic (PBPK) models to predict in vivo outcomes .
Advanced: What are the challenges in modeling the molecular interactions of this compound with cytochrome P450 enzymes using computational methods?
Answer:
Key challenges include:
- Structural Flexibility : CYP3A enzymes exhibit conformational heterogeneity, complicating docking studies. Use ensemble docking or MD simulations to capture multiple active-site configurations .
- Reactive Intermediate Prediction : Thalidomide derivatives may form epoxide or radical intermediates during CYP-mediated oxidation. Apply density functional theory (DFT) to model transition states .
- Validation : Compare computational results with experimental data (e.g., metabolite profiles from HLMs). Prioritize in vitro-in silico correlation (IVIVC) to refine models .
Basic: How to validate the purity and structural integrity of this compound batches during preclinical development?
Answer:
- Purity Assessment : Use HPLC-UV with a purity threshold ≥98%. Follow USP guidelines for peak homogeneity and absence of degradation products (e.g., hydrolyzed analogs) .
- Structural Confirmation : Combine NMR (1H, 13C, COSY) to verify the C7-OH position and MS/MS for fragmentation patterns.
- Stability Testing : Conduct forced degradation studies (acid/base, oxidative, thermal stress) to identify labile functional groups. Monitor C7-OH stability under physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
